molecular formula C20H22O8 B3539624 diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate

diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate

Cat. No.: B3539624
M. Wt: 390.4 g/mol
InChI Key: NJAMRPWCXOZHHR-UHFFFAOYSA-N
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Description

Diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate is a synthetic organic compound featuring a cyclopenta[c]chromene core fused with a pyranone ring. The structure includes two ethoxy acetate ester groups connected via ether linkages at the 6,7-positions of the chromene scaffold. This compound is structurally related to the diacetate derivative described in , which has the molecular formula C₁₆H₁₄O₆ and a monoisotopic mass of 302.079038 g/mol . Notably, the diethyl variant (if correctly named) would differ in ester substituents (ethyl vs. methyl), altering its molecular weight and physicochemical properties.

Properties

IUPAC Name

ethyl 2-[[6-(2-ethoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c1-3-24-16(21)10-26-15-9-8-13-12-6-5-7-14(12)20(23)28-18(13)19(15)27-11-17(22)25-4-2/h8-9H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAMRPWCXOZHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate with structurally or functionally related compounds from the literature.

Compound Name Molecular Formula Key Functional Groups Applications/Context Key Differences
This compound Not specified* Ethyl esters, ether, ketone Hypothetical: Potential use in medicinal chemistry or materials science. Ethyl ester substituents may enhance lipophilicity compared to methyl analogs.
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl diacetate C₁₆H₁₄O₆ Acetate esters, ether, ketone Not explicitly stated; likely intermediate in organic synthesis. Methyl esters reduce molecular weight (302.28 g/mol) vs. hypothetical ethyl variant.
Dimethyl 2,2'-((2-(1,2-dihydroxyethyl)-3-methylquinoxaline-6,7-diyl)bis(oxy))diacetate Not specified Methyl esters, quinoxaline, ether, hydroxyl Biochemical receptors (e.g., derivatized for detecting bacterial signaling molecules). Quinoxaline core vs. chromene; hydroxyl groups enable hydrogen bonding.
Non-fullerene acceptor (IEICO-4F) Complex structure Thiophene, indene, malononitrile Organic photovoltaics (high electron affinity for photoactive layers). Extended π-conjugation for light absorption; lacks ester/ether linkages.
Azo dye (3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl bis(azo)) C₃₄H₂₈Cl₄N₈O₈ Azo, chloro, methoxy, oxobutyramide Likely industrial dye or pigment. Azo chromophore dominates functionality; unrelated to ester/chromene systems.

Notes:

  • *The molecular formula for the diethyl variant is inferred. Replacing acetate (C₂H₃O₂) with ethyl (C₂H₅O) groups would yield C₁₈H₁₈O₆ (hypothetical).
  • Structural analogs from –5 highlight diverse applications, from photovoltaics to biochemical sensing, driven by core scaffolds and substituents.

Key Findings:

Ester Substituent Effects: Ethyl esters (hypothetical) may enhance lipophilicity compared to the diacetate (methyl) analog , impacting solubility and bioavailability. The dimethyl quinoxaline derivative () demonstrates how ester/ether linkages enable functionalization for biochemical applications .

Core Scaffold Influence: Chromene-based compounds (e.g., ) are associated with fluorescence or medicinal activity due to aromatic systems.

Functional Group Synergy :

  • Ether linkages in the target compound and analogs (e.g., ) improve structural rigidity, which could stabilize photophysical or receptor-binding properties.

Limitations:

  • Direct comparative data (e.g., solubility, reactivity) for the diethyl variant are absent in the evidence.
  • Nomenclature discrepancies (diethyl vs. diacetate) require clarification; this analysis assumes the diethyl variant is structurally analogous to ’s compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate
Reactant of Route 2
Reactant of Route 2
diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate

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